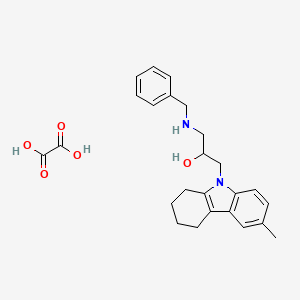

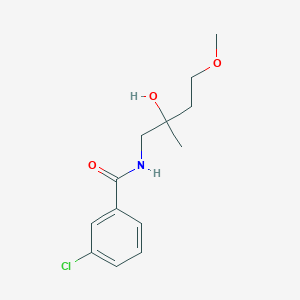

(E)-4-甲基-2-(((1-(苯乙烯磺酰基)哌啶-4-基)甲基)硫)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives involves multiple steps, including the condensation of thioglycolic acid with arylsulphonylcyanoacetohydrazides, followed by further reactions to yield various thiazole compounds. For instance, 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones and their corresponding thiazolo[2,3-a]pyridine derivatives were synthesized through a process that highlights the versatility and potential of thiazole chemistry (Elgemeie et al., 2002).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These studies reveal the presence of thiadiazole, oxadiazole, and other heterocyclic frameworks within the molecules, contributing to their chemical diversity and potential biological activity (Ismailova et al., 2014).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including condensations, cycloadditions, and substitutions, which are essential for their functionalization and exploration of their chemical properties. For example, the reaction of thioglycolic acid with N-cyanoacetoaryIsulphonylhydrazides produces novel thiazoles with potential biological activities (Elgemeie et al., 2002).

科学研究应用

抗癌应用

(E)-4-甲基-2-(((1-(苯乙烯磺酰基)哌啶-4-基)甲基)硫)噻唑: 作为抗癌剂具有潜在价值。 研究人员已经研究了它对癌细胞系的影响,包括它抑制肿瘤生长、诱导凋亡和干扰癌细胞信号通路的能力 .

抗病毒特性

研究人员已经探索了该化合物的抗病毒活性。 它可能抑制病毒复制或进入宿主细胞,使其成为抗病毒药物开发的候选药物 .

抗疟疾潜力

噻唑结构表明该化合物可能在抗疟疾斗争中发挥作用。 正在对它对疟原虫的效力进行研究 .

抗菌活性

研究人员已经检查了该化合物对细菌和真菌病原体的影响。 它作为抗菌剂的潜力值得进一步探索 .

抗炎作用

炎症在各种疾病中起着至关重要的作用。 初步研究表明,该化合物可能具有抗炎特性,使其与类风湿性关节炎或炎症性肠病等疾病相关 .

神经保护应用

鉴于其结构特征,(E)-4-甲基-2-(((1-(苯乙烯磺酰基)哌啶-4-基)甲基)硫)噻唑可能具有神经保护作用。 研究人员正在研究它减轻神经退行性过程的能力 .

作用机制

While the specific mechanism of action for “(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole” is not available, piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, and antipsychotic effects .

未来方向

属性

IUPAC Name |

4-methyl-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S3/c1-15-13-23-18(19-15)24-14-17-7-10-20(11-8-17)25(21,22)12-9-16-5-3-2-4-6-16/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIARMOPGDHFCAU-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)